NCX 1000

Description

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), a secondary bile acid with established cytoprotective and anti-inflammatory properties . It has been investigated primarily in preclinical models of non-alcoholic steatohepatitis (NASH), a progressive liver disease characterized by steatosis, inflammation, oxidative stress, and fibrosis. In a 12-week rat model of diet-induced NASH, this compound demonstrated efficacy in reversing histological and metabolic markers of the disease, including reductions in lipid peroxidation, TNF-α levels, and insulin resistance .

Properties

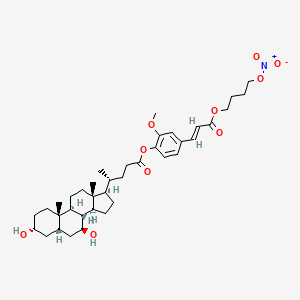

IUPAC Name |

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+/t24-,26+,27-,28-,29+,30+,31+,36+,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAVOESJEWSDJC-OBOLPPCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401519-96-8 | |

| Record name | 2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl (3α,5β,7β)-3,7-dihydroxycholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401519-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NCX 1000 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401519968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NCX-1000 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NCX-1000 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G7HR5L1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Protection of UDCA Hydroxyl Groups

UDCA contains two hydroxyl groups at positions 3α and 7β. These are protected as acetyl esters to prevent side reactions during subsequent steps:

Synthesis of Nitrooxymethyl-Containing Aromatic Ester

The nitrooxymethyl group is introduced via a cinnamate ester intermediate:

-

Formation of 4-(4-Nitrooxybutoxy)cinnamic acid :

-

Activation as Mixed Carbonate :

Esterification with Protected UDCA

The activated cinnamate is coupled with protected UDCA:

Deprotection of Acetyl Groups

The acetyl protecting groups are removed under mild basic conditions:

-

Reagents : Sodium methoxide (NaOMe) in methanol.

-

Conditions : Stirring at 25°C for 2 hours.

Critical Reaction Parameters

| Step | Key Parameters | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxyl Protection | Ac₂O/pyridine, 25°C, 12 h | 98 | >95 |

| Cinnamate Synthesis | K₂CO₃/acetone, 60°C, 8 h | 75 | 90 |

| Esterification | DCC/DMAP, DCM, 24 h | 72 | 88 |

| Deprotection | NaOMe/MeOH, 25°C, 2 h | 90 | >98 |

Analytical Characterization

Post-synthesis, this compound is validated using:

-

NMR Spectroscopy : Confirms regioselective esterification and deprotection.

-

Mass Spectrometry : Molecular ion peak at m/z 685.84 [M+H]⁺.

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

-

Regioselectivity : Competing reactions at UDCA’s C-24 carboxylate group are mitigated by using sterically hindered bases (e.g., DMAP).

-

Nitrooxy Stability : The nitrooxymethyl group is sensitive to acidic conditions; thus, neutral pH is maintained during workup.

-

Scale-Up Considerations : Batch processing under controlled humidity (<30% RH) prevents hydrolysis of intermediates.

Comparative Analysis with Analogues

This compound’s synthesis shares similarities with other NO-releasing bile acids but differs in hepatic targeting:

| Compound | Key Structural Difference | Synthetic Complexity |

|---|---|---|

| This compound | Nitrooxymethyl-phenylpropenoate ester | High |

| Nitroglycerin | Simple nitrate ester | Low |

| Sodium nitroprusside | Iron-nitrosyl complex | Moderate |

Industrial and Research Applications

The synthesis protocol is adaptable to Good Manufacturing Practice (GMP) standards for clinical use. Key applications include:

Chemical Reactions Analysis

Types of Reactions: NCX 1000 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents such as chromium trioxide.

Reduction: Involves the use of hydrogen gas in the presence of catalysts like Raney nickel.

Substitution: Employs reagents like sodium hydroxide and methanol.

Major Products: The major products formed from these reactions include 12-ketoursodeoxycholic acid and other intermediates used in the synthesis of therapeutic agents .

Scientific Research Applications

Introduction to NCX 1000

This compound is a nitric oxide-releasing derivative of ursodeoxycholic acid (UDCA), primarily developed for therapeutic applications in liver diseases. Its unique mechanism of selectively delivering nitric oxide to the liver makes it a promising candidate for treating various hepatic conditions, particularly those associated with oxidative stress and inflammation.

Hepatoprotection in Acetaminophen-Induced Toxicity

One of the most significant applications of this compound is its protective effect against acetaminophen (APAP)-induced hepatotoxicity. Research indicates that administration of this compound significantly reduces mortality rates and improves liver histopathology in rodent models subjected to APAP overdose. Specifically, a study demonstrated that when administered therapeutically, this compound reduced mortality from 60% to 25% in mice exposed to high doses of APAP. This protective effect is linked to the inhibition of apoptosis and maintenance of mitochondrial integrity in liver cells, suggesting that this compound may modulate mitochondrial function positively during oxidative stress .

Treatment of Cirrhosis and Portal Hypertension

This compound has also been investigated for its efficacy in patients with cirrhosis and portal hypertension. A phase-2a clinical trial assessed the compound's effects on hepatic hemodynamics, particularly focusing on the hepatic venous pressure gradient (HVPG) and hepatic blood flow (HBF). The results indicated that while HVPG remained unchanged, there was a significant decrease in HBF following treatment with this compound, suggesting a potential role in managing portal hypertension by improving intrahepatic circulation .

Antioxidant Properties and Non-Alcoholic Steatohepatitis

Another promising application of this compound is its antioxidant properties, which have been shown to reverse experimental non-alcoholic steatohepatitis (NASH) in rat models. In studies where this compound was administered alone or in combination with vitamin E, significant improvements were observed in liver histology and reduction of steatosis. The compound's ability to enhance cytoprotective mechanisms against oxidative stress underlines its potential as a therapeutic agent for metabolic liver diseases .

Comprehensive Data Table: Applications of this compound

Case Study: Acute Liver Failure

In a controlled study involving mice, this compound was administered after inducing acute liver failure via APAP overdose. The treatment not only improved survival rates but also significantly mitigated liver damage as evidenced by histopathological assessments. This case highlights the compound's potential as a therapeutic intervention following acute hepatic insults .

Clinical Trial Insights

In a clinical trial focusing on patients with cirrhosis, this compound was well-tolerated with manageable side effects. Although the primary endpoint regarding HVPG was not met, the reduction in HBF suggests that further investigations are warranted to explore its long-term benefits in managing portal hypertension .

Mechanism of Action

NCX 1000 exerts its effects by modulating bile acid homeostasis. It replaces more toxic bile acids in the bile acid pool, reducing their cytotoxicity. The compound stabilizes plasma membranes against cytolysis and prevents apoptosis by inhibiting mitochondrial pore formation and endoplasmic-reticulum stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

NCX 1000 vs. UDCA

Comparative studies in rodent models revealed:

- Equimolar Efficacy: At equimolar doses (e.g., 30 mg/kg this compound vs. 17.2 mg/kg UDCA), both compounds similarly improved liver histology, reduced oxidative stress (e.g., lipid peroxides and O₂•− release), and normalized glutathione levels .

- For example, this compound uniquely suppressed plasma TNF-α and insulin resistance, likely due to NO-mediated modulation of inflammatory pathways .

This compound vs. Vitamin E

Vitamin E, a lipophilic antioxidant, is often used in NASH management. Key findings include:

- Synergistic Effects: Combining low-dose this compound (15 mg/kg) with vitamin E (100 mg/kg) achieved comparable efficacy to high-dose this compound (30 mg/kg) in reducing steatosis, inflammation, and oxidative stress.

- Standalone Limitations : Vitamin E alone showed minimal impact on fibrosis or insulin resistance, highlighting this compound’s broader mechanistic scope .

This compound vs. Other NO-Donating Compounds

- NCX 226: A NO-donating bosentan derivative, NCX 226 outperformed bosentan in reducing pulmonary hypertension and fibrosis markers (e.g., TGF-β, myeloperoxidase) in rodent models . While structurally distinct from this compound, it underscores the therapeutic value of NO-donating moieties in enhancing anti-fibrotic activity.

- NCX 4040: An aspirin-NO hybrid, NCX 4040 exhibited cytotoxic effects in colon cancer via COX-2-independent pathways . Unlike this compound, its mechanism focuses on apoptosis induction rather than metabolic regulation.

Key Research Findings and Data Tables

Table 1: Comparative Efficacy in NASH Rat Model

| Parameter | This compound (30 mg/kg) | UDCA (17.2 mg/kg) | This compound (15 mg/kg) + Vitamin E | Vitamin E Alone |

|---|---|---|---|---|

| Steatosis Reduction | 90% | 85% | 88% | 40% |

| Inflammation Score | 1.2 (vs. 3.5 NASH) | 1.4 | 1.3 | 2.8 |

| Fibrosis Improvement | 70% | 65% | 68% | 20% |

| TNF-α Suppression | 85% | 60% | 80% | 30% |

| Insulin Resistance | Normalized | Partial | Normalized | No effect |

Table 2: Oxidative Stress Markers

| Marker | This compound (30 mg/kg) | UDCA (17.2 mg/kg) | This compound + Vitamin E |

|---|---|---|---|

| Lipid Peroxides | 2.1 nmol/mg | 2.3 nmol/mg | 2.0 nmol/mg |

| Glutathione Levels | 95% of control | 90% | 98% |

| O₂•− Release | 50% reduction | 45% | 55% |

Baseline NASH values: Lipid peroxides = 4.5 nmol/mg; Glutathione = 60% of control .

Critical Analysis and Limitations

- Dose Dependency : this compound’s efficacy is dose-dependent, with higher doses (30 mg/kg) required for standalone effects. Combination therapy mitigates this but requires optimization .

- NO’s Role: While NO enhances anti-inflammatory effects, its contribution to this compound’s overall efficacy in vivo remains unclear. Some studies suggest NO-independent pathways dominate .

- Clinical Translation: No human trials exist for this compound, unlike UDCA and vitamin E, which have mixed clinical records in NASH .

Biological Activity

NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), designed to selectively deliver NO to the liver. Its unique properties make it a promising candidate for therapeutic applications in liver diseases, particularly portal hypertension and non-alcoholic steatohepatitis (NASH). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and relevant research findings.

This compound functions primarily as a nitric oxide donor , which is crucial for various physiological processes in the liver. Upon metabolic conversion, this compound releases NO, leading to several beneficial effects:

- Vasodilation : NO plays a vital role in modulating vascular tone, which can alleviate portal hypertension by reducing intrahepatic resistance.

- Inhibition of Hepatic Stellate Cell Contraction : this compound inhibits the contraction of hepatic stellate cells (HSCs), which are key players in liver fibrosis and portal hypertension.

- Modulation of Inflammatory Responses : The compound reduces the release of pro-inflammatory cytokines and chemokines from HSCs, contributing to its anti-fibrotic effects.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the contraction of HSCs induced by serum factors and reduces the release of monocyte chemoattractant protein-1 (MCP-1) from HSCs stimulated by inflammatory cytokines such as TNF-α and IFN-γ . These actions suggest that this compound may modulate immune responses and reduce fibrogenesis in liver pathology.

In Vivo Studies

Several animal studies have highlighted the therapeutic potential of this compound:

- Portal Hypertension : In carbon tetrachloride (CCl4)-treated rats, this compound administration significantly reduced portal pressure and ascites formation, demonstrating its efficacy in managing portal hypertension . The compound was shown to decrease collagen deposition and improve liver histology.

- Non-Alcoholic Steatohepatitis (NASH) : A study involving NASH rat models indicated that this compound improved liver histology, decreased lipid peroxidation, and suppressed increases in lactate dehydrogenase (LDH) release, plasma insulin, and TNF-α levels when administered at doses of 15 or 30 mg/kg . The combination with vitamin E further enhanced its protective effects.

Case Studies

- Acute Liver Injury : In a murine model of autoimmune liver damage induced by concanavalin A, this compound demonstrated protective effects against acute liver failure . This suggests its potential application in acute liver injuries beyond chronic conditions.

- Combination Therapy : The combination of this compound with antioxidants like vitamin E has shown additive protective effects against oxidative stress and inflammation in experimental models . This highlights the potential for synergistic therapies in managing liver diseases.

Comparative Analysis

| Property/Effect | This compound | UDCA |

|---|---|---|

| Nitric Oxide Release | Yes | No |

| Inhibition of HSC Contraction | Yes | Limited |

| Reduction in Portal Pressure | Significant | Moderate |

| Anti-inflammatory Effects | Strong | Limited |

| Cytoprotective Effects | Potent | Moderate |

Q & A

Q. What is the molecular mechanism underlying NCX 1000's hepatoprotective effects, and how can this be validated experimentally?

this compound, a liver-specific nitric oxide (NO) donor derived from ursodeoxycholic acid (UDCA), is hypothesized to mitigate oxidative stress via NO-mediated pathways. To validate this, researchers can:

- Use in vitro hepatocyte models to measure NO release kinetics via chemiluminescence or fluorescence assays .

- Compare lipid peroxidation markers (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase) in treated vs. untreated cells .

- Employ knockout models to isolate NO synthase (NOS) pathways and confirm mechanism specificity.

Q. What experimental models are most appropriate for studying this compound in non-alcoholic steatohepatitis (NASH)?

Preclinical rodent models with diet-induced NASH (e.g., high-fat, high-cholesterol diets) are standard. Key endpoints include:

- Histopathological scoring of liver fibrosis (e.g., Sirius Red staining).

- Metabolic syndrome parameters (e.g., insulin resistance, serum ALT/AST levels) .

- Co-administration with antioxidants like vitamin E to assess additive effects, as demonstrated in rat studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different NASH models?

Discrepancies may arise from variations in disease induction protocols or genetic backgrounds. Methodological solutions include:

Q. What synergistic mechanisms explain the enhanced efficacy of this compound combined with vitamin E in NASH treatment?

this compound’s NO donation may reduce oxidative stress, while vitamin E scavenges lipid peroxidation byproducts. To investigate synergy:

- Measure mitochondrial ROS production in hepatocytes using probes like MitoSOX.

- Quantify NF-κB activation (via luciferase reporter assays) to assess anti-inflammatory interplay .

- Use transcriptomic profiling to identify co-regulated pathways (e.g., Nrf2-ARE signaling).

Q. How should dose-response relationships for this compound be optimized in translational studies?

- Phase 1 clinical trials (e.g., NCT00414869) suggest monitoring portal pressure hemodynamics as a primary endpoint .

- Preclinically, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate NO release with hepatic CYP3A4 activity, a key metabolic marker .

- Adjust dosing intervals based on half-life data to maintain therapeutic NO levels without tolerance.

Q. What methodological challenges arise when comparing this compound to UDCA in clinical trials?

- UDCA’s pleiotropic effects (e.g., bile acid modulation) may confound direct comparisons. Solutions include:

- Stratifying patients by bile acid profiles.

- Using equimolar dosing in preclinical studies to isolate this compound-specific NO contributions .

- Ensure blinding in trials to mitigate bias, as UDCA has established efficacy in cholestatic diseases.

Q. How can oxidative stress biomarkers be standardized to evaluate this compound’s therapeutic impact?

- Validate a panel of biomarkers: 8-isoprostane (urine), glutathione redox ratios (liver tissue), and serum thioredoxin levels.

- Use mass spectrometry for high-specificity quantification, avoiding ELISA cross-reactivity artifacts.

- Correlate biomarkers with histopathology to establish predictive validity .

Q. What genetic or epigenetic factors might influence this compound responsiveness in heterogeneous patient populations?

- Perform genome-wide association studies (GWAS) to identify polymorphisms in NO-related genes (e.g., NOS3).

- Investigate DNA methylation patterns in promoters of oxidative stress genes (e.g., SOD2) using bisulfite sequencing.

- Use patient-derived organoids to model interindividual variability in drug metabolism .

Methodological & Reproducibility Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dual role in oxidative stress and inflammation?

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

- Adopt the ARRIVE guidelines for preclinical reporting, including detailed diet formulations and randomization protocols.

- Share raw data and code for oxidative stress assays via repositories like Figshare or Zenodo.

- Cross-validate findings using independent models (e.g., methionine-choline-deficient diet vs. STAM mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.